molecular formula C15H24ClN B13035111 2-(1-Phenylpropyl)azepane,HCl

2-(1-Phenylpropyl)azepane,HCl

Cat. No.: B13035111
M. Wt: 253.81 g/mol
InChI Key: UPCCRARQHDFPLJ-UHFFFAOYSA-N
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Description

2-(1-Phenylpropyl)azepane hydrochloride is a chemical compound with the molecular formula C15H24ClN It is a derivative of azepane, a seven-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylpropyl)azepane hydrochloride typically involves the alkylation of azepane with 1-phenylpropyl halides under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

For industrial production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and reaction time. The use of efficient catalysts and solvents can further enhance the reaction efficiency. The final product is purified through recrystallization or other suitable purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylpropyl)azepane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azepane ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the azepane ring.

Scientific Research Applications

2-(1-Phenylpropyl)azepane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Phenylpropyl)azepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Azepane: The parent compound, a seven-membered ring with one nitrogen atom.

    Benzazepine: A benzene-fused azepane derivative with potential pharmacological properties.

    Oxazepine: An azepane derivative containing an oxygen atom in the ring.

    Thiazepine: An azepane derivative containing a sulfur atom in the ring.

Uniqueness

2-(1-Phenylpropyl)azepane hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylpropyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H24ClN

Molecular Weight

253.81 g/mol

IUPAC Name

2-(1-phenylpropyl)azepane;hydrochloride

InChI

InChI=1S/C15H23N.ClH/c1-2-14(13-9-5-3-6-10-13)15-11-7-4-8-12-16-15;/h3,5-6,9-10,14-16H,2,4,7-8,11-12H2,1H3;1H

InChI Key

UPCCRARQHDFPLJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCCCCN1)C2=CC=CC=C2.Cl

Origin of Product

United States

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